Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate
Description
Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with an iodine atom at position 3 and a methyl carboxylate group at position 2. This structure renders it a versatile intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions due to the reactivity of the iodine substituent . Its synthesis typically involves iodination of precursor imidazo[1,2-a]pyrimidines using molecular iodine (I₂) under catalytic or metal-free conditions . The compound’s regioselective iodination at position 3 is critical for subsequent derivatization, enabling access to diverse bioactive molecules .
Properties
Molecular Formula |
C8H6IN3O2 |
|---|---|
Molecular Weight |
303.06 g/mol |
IUPAC Name |
methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3 |
InChI Key |
XCNCFEQUWLUCGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C=CC=NC2=N1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the iodination of imidazo[1,2-a]pyrimidine derivatives. One common method includes the reaction of imidazo[1,2-a]pyrimidine-2-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Antitubercular Activity
One of the most notable applications of imidazo[1,2-a]pyrimidine derivatives, including methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate, is their antitubercular activity. Research has shown that various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives exhibit potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB).
Key Findings:
- A series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating M. tuberculosis strains .
- The structure-activity relationship (SAR) studies revealed that modifications to the imidazo scaffold could enhance potency significantly .
Table 1: In Vitro Antitubercular Activity of Imidazo Compounds
| Compound ID | Structure Type | MIC (μM) | Notes |
|---|---|---|---|
| 5 | Imidazo[1,2-a]pyridine | ≤0.006 | High potency against MDR and XDR strains |
| 13 | Imidazo[1,2-a]pyridine | ≤1 | Effective against non-replicating strains |
| 18 | Imidazo[1,2-a]pyridine | ≤0.006 | Superior to clinical candidate PA-824 |
Anticancer Properties
This compound has also been investigated for its anticancer properties. Compounds within this class have shown promise in targeting various cancer cell lines.
Research Insights:
- Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant selectivity and potency .
- The mechanism of action often involves inhibition of specific pathways critical for cancer cell survival and proliferation.
Synthesis and Chemical Utility
The synthetic versatility of this compound allows it to serve as an important intermediate in the synthesis of more complex molecules.
Synthesis Techniques:
- Methods have been developed to synthesize this compound efficiently from readily available precursors .
- Its iodinated structure provides unique reactivity that can be exploited in further chemical modifications.
Cosmetic Applications
Emerging studies suggest potential applications in cosmetic formulations due to its bioactive properties. Research indicates that compounds with imidazo structures can enhance skin penetration and provide therapeutic benefits.
Case Studies:
Mechanism of Action
The mechanism of action of Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the imidazo[1,2-a]pyrimidine core play crucial roles in its binding affinity and activity . The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Reactivity in Cross-Coupling : The iodine substituent in the target compound enables higher efficiency in Suzuki-Miyaura reactions compared to bromine or chlorine analogs (e.g., 65–95% yields for iodinated derivatives vs. <50% for brominated analogs) .
- Core Heterocycle : Pyrimidine-based derivatives exhibit greater metabolic stability than pyridine analogs due to reduced ring strain and enhanced hydrogen-bonding capacity .
- Substituent Position : Carboxylate esters at position 2 (vs. position 3) resist Dimroth rearrangement under basic conditions, ensuring structural integrity during derivatization .
Physicochemical Properties
- Lipophilicity : The methyl carboxylate group in the target compound reduces logP (predicted ~1.2) compared to ethyl esters (logP ~1.8), enhancing aqueous solubility .
- Stability : Iodinated derivatives are sensitive to light and require storage under inert conditions, whereas saturated analogs (e.g., tetrahydro derivatives) exhibit improved shelf life .
Table 1: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
Insight : The target compound’s iodine atom facilitates faster coupling with aryl/heteroaryl boronic acids, making it superior for rapid library synthesis .
Biological Activity
Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and biological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 303.06 g/mol. The compound features an imidazo[1,2-a]pyrimidine core with an iodine atom at the third position and a carboxylate group at the second position. This structural configuration is significant as it influences both its chemical reactivity and biological activity.
Antibacterial Properties
Research indicates that derivatives of this compound exhibit notable antibacterial activity . Studies have shown effectiveness against various strains of bacteria, including both gram-positive and gram-negative species. Specific derivatives have demonstrated efficacy against resistant Mycobacterium species, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Mycobacterium tuberculosis | Significant |
Anticancer Activity
In addition to antibacterial effects, this compound has been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth and proliferation. The compound's ability to interfere with cellular pathways makes it a candidate for further development as an anticancer agent .
The mechanisms underlying the biological activities of this compound involve its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes crucial for bacterial survival and cancer cell proliferation.
- Binding Affinity : Interaction studies reveal that this compound exhibits strong binding affinities to specific receptors and enzymes, enhancing its therapeutic potential .
Synthesis Methods
Several methods have been developed for synthesizing this compound. These methods include:
- Condensation Reactions : Utilizing β-oxoesters or related synthons in reactions with amidines.
- Halogenation Techniques : Employing iodine sources in the presence of suitable catalysts to introduce iodine at the third position of the imidazo ring .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of methyl 3-iodoimidazo[1,2-a]pyrimidine derivatives evaluated their antimicrobial efficacy against various pathogens. Results indicated that modifications at the carboxylate group significantly enhanced antibacterial activity against Staphylococcus aureus.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis in human breast cancer cells. The compound's mechanism involved upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
